(methylcarboxy-C)(triethylphosphonate-P)dihydroboron
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Overview
Description
The compound “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” is a hypothetical organoboron compound that features a methylcarboxy group attached to carbon, a triethylphosphonate group attached to phosphorus, and a dihydroboron moiety. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of organoboron compounds typically involves the reaction of boron-containing reagents with organic substrates. For instance, the preparation of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” might involve the following steps:
Formation of the Methylcarboxy Group: This could be achieved through the carboxylation of a methyl group using carbon dioxide under basic conditions.
Introduction of the Triethylphosphonate Group: This step might involve the reaction of a suitable phosphorus reagent, such as triethylphosphite, with an appropriate organic substrate.
Incorporation of the Dihydroboron Moiety: This could be done by reacting a boron-containing reagent, such as borane (BH3), with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of organoboron compounds often involves large-scale reactions under controlled conditions. The specific methods would depend on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Organoboron compounds can undergo various types of reactions, including:
Oxidation: Conversion of the boron moiety to boronic acids or borates.
Reduction: Reduction of the boron moiety to form boranes.
Substitution: Replacement of the boron moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce boranes.
Scientific Research Applications
Organoboron compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as probes for biological imaging.
Medicine: Investigated for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers, ceramics, and other advanced materials.
Mechanism of Action
The mechanism of action of organoboron compounds often involves the interaction of the boron moiety with specific molecular targets. For example, in Suzuki-Miyaura cross-coupling, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, boron-containing compounds may interact with enzymes or other proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boranes: Compounds containing boron-hydrogen bonds.
Phosphonates: Compounds containing phosphorus-carbon bonds.
Uniqueness
The uniqueness of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” lies in its combination of functional groups, which may impart unique reactivity and properties compared to other organoboron compounds. The presence of both a triethylphosphonate group and a dihydroboron moiety could make it particularly useful in specific synthetic applications or as a multifunctional reagent.
Properties
CAS No. |
137494-09-8 |
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Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.487 |
IUPAC Name |
N-[(1S)-2-[(4-methoxy-2,5-dimethylphenyl)methylamino]-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-15-11-22(28-4)16(2)10-19(15)13-24-14-21(18-8-6-5-7-9-18)25-23(27)20-12-17(3)29-26-20/h5-12,21,24H,13-14H2,1-4H3,(H,25,27)/t21-/m1/s1 |
InChI Key |
JWARISOWNKYPRB-OAQYLSRUSA-N |
SMILES |
CC1=CC(=C(C=C1CNCC(C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C)C)OC |
Synonyms |
(methylcarboxy-C)(triethylphosphonate-P)dihydroboron |
Origin of Product |
United States |
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